molecular formula C25H40N4O B5116821 N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine

Cat. No.: B5116821
M. Wt: 412.6 g/mol
InChI Key: NHVLFPAQAJLGOT-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a piperidine moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide.

    Coupling with Methoxyphenyl Group: The intermediate can then be coupled with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of Piperidine Moiety: Finally, the piperidine moiety can be introduced through reductive amination or a similar reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonates may be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: Used in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)ethanamine
  • N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-hydroxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine

Uniqueness

The unique combination of the pyrazole ring, methoxyphenyl group, and piperidine moiety in N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O/c1-19(2)29-21(4)25(20(3)26-29)18-28(17-23-11-14-27(5)15-12-23)16-13-22-7-9-24(30-6)10-8-22/h7-10,19,23H,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLFPAQAJLGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN(CCC2=CC=C(C=C2)OC)CC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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